![molecular formula C19H22ClN3O2S B2601402 1-acetyl-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 2034572-40-0](/img/structure/B2601402.png)
1-acetyl-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)piperidine-4-carboxamide
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Description
1-acetyl-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
1-acetyl-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)piperidine-4-carboxamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The compound’s ability to interfere with cancer cell signaling pathways makes it a promising candidate for further study in cancer therapy .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Studies have examined the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, potentially reducing inflammation-related damage in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Analgesic Effects
The compound’s piperidine core suggests possible analgesic properties. Researchers have explored its impact on pain perception, nerve signaling, and central nervous system pathways. Investigating its potential as a novel analgesic could lead to the development of new pain management strategies .
Neuroprotective Potential
Given the thiazole moiety, which is associated with neuroprotective effects, scientists have investigated whether this compound can protect neurons from damage caused by oxidative stress, neurodegenerative diseases, or traumatic brain injury. Understanding its mechanisms of action could contribute to neuroprotection strategies .
Antimicrobial Activity
The compound’s unique structure may confer antimicrobial properties. Researchers have studied its effects against bacteria, fungi, and viruses. It could serve as a lead compound for developing novel antimicrobial agents .
Cardiovascular Applications
Preliminary studies suggest that 1-acetyl-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)piperidine-4-carboxamide might influence cardiovascular health. Investigations into its impact on blood pressure regulation, vascular function, and lipid metabolism are ongoing .
properties
IUPAC Name |
1-acetyl-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-12-17(26-19(22-12)15-5-3-4-6-16(15)20)11-21-18(25)14-7-9-23(10-8-14)13(2)24/h3-6,14H,7-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBDMCOTWUSWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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